

Tutin and its Role in Toxic Honey: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tutin*

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Abstract

Tutin, a potent neurotoxin found in the New Zealand native tutu plant (*Coriaria arborea*), poses a significant food safety risk through the contamination of honey. This technical guide provides an in-depth overview of **tutin**, its mechanism of action, toxicological data, and detailed experimental protocols for its analysis and characterization. **Tutin** acts primarily as an antagonist of inhibitory glycine and GABAA receptors in the central nervous system, leading to neuronal hyperexcitation and, in severe cases, convulsions, coma, and death. This document consolidates key quantitative data, outlines methodologies for crucial experiments, and presents visual representations of signaling pathways and workflows to support further research and the development of potential therapeutics.

Introduction

Tutin is a picrotoxane sesquiterpene that can contaminate honey through a unique ecological pathway. The passion vine hopper (*Scolypopa australis*) feeds on the sap of the tutu plant, excreting honeydew that contains **tutin**. Honeybees (*Apis mellifera*) may collect this toxic honeydew, incorporating **tutin** into their honey. While not harmful to the bees, ingestion of **tutin**-contaminated honey by humans can lead to severe poisoning.[1][2] Symptoms of **tutin** intoxication range from mild effects like dizziness and vomiting to severe neurological responses, including seizures and memory loss.[3][4] The onset of symptoms can be highly variable, ranging from 30 minutes to 17 hours after ingestion.[4] This variability is thought to be

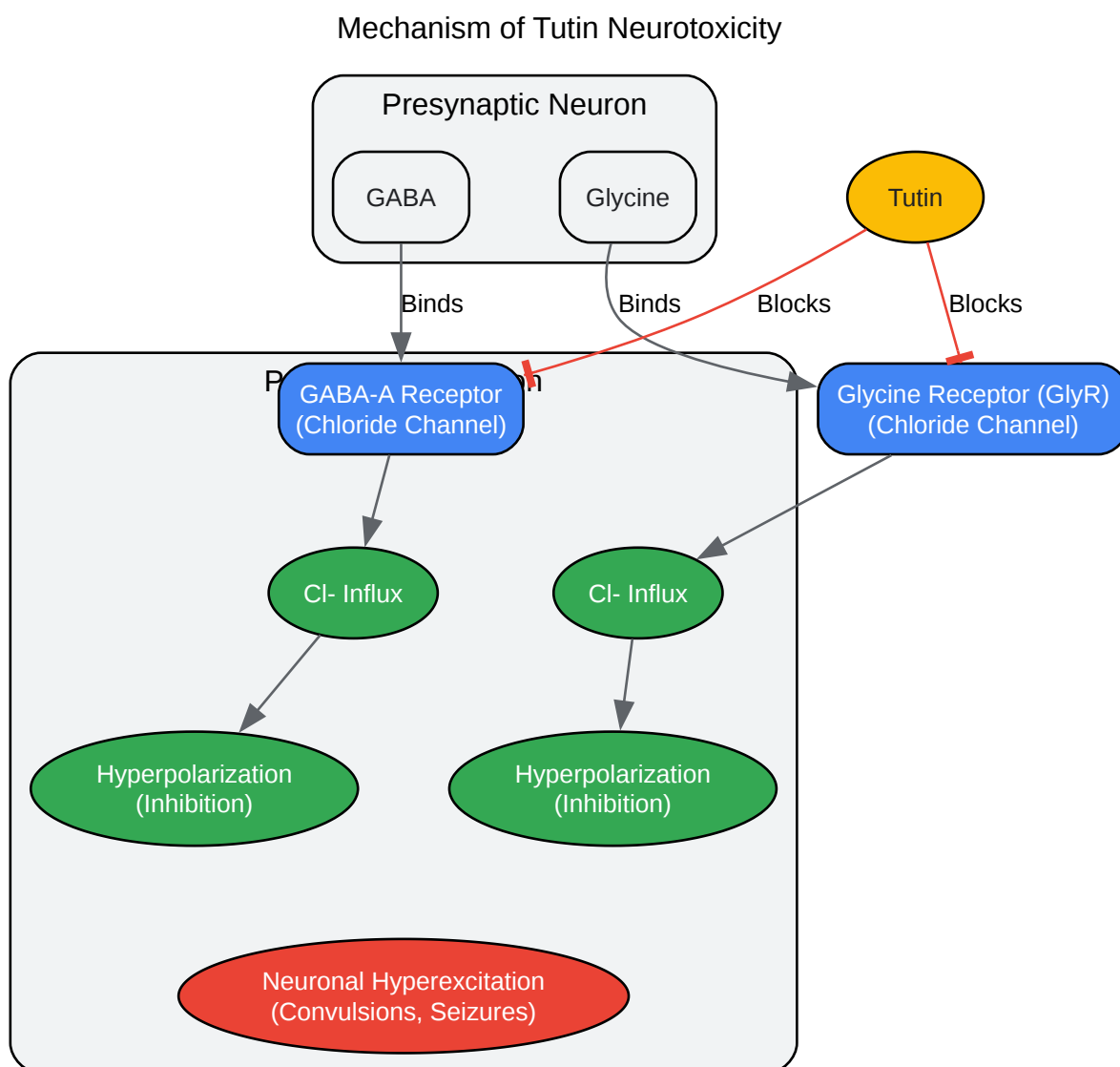
partly due to the presence of **tutin** glycosides in honey, which may be metabolized to release **tutin** over time.[5][6]

Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

Tutin exerts its neurotoxic effects by acting as a non-competitive antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the glycine receptor (GlyR) and the γ -aminobutyric acid type A (GABAA) receptor.[7]

- **Glycine Receptor (GlyR) Antagonism:** Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[8] **Tutin** binds to the GlyR, preventing the binding of glycine and thereby blocking the influx of chloride ions that would normally hyperpolarize the neuron. This inhibition of an inhibitory signal leads to a state of hyperexcitability.[8]
- **GABAA Receptor Antagonism:** GABA is the main inhibitory neurotransmitter in the brain.[9] Similar to its action on GlyRs, **tutin** antagonizes GABAA receptors, preventing GABA from opening the chloride channel and leading to reduced neuronal inhibition and increased excitability.

The dual antagonism of these key inhibitory pathways results in uncontrolled neuronal firing, leading to the characteristic convulsive seizures seen in **tutin** poisoning.



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Tutin's antagonistic action on GlyR and GABA-A receptors.

Quantitative Toxicological Data

The toxicity of **tutin** has been evaluated in various animal models. The following tables summarize the available quantitative data on its acute toxicity and concentrations found in contaminated honey.

Table 1: Acute Toxicity of **Tutin** in Rodents

Species	Route of Administration	LD50 (mg/kg body weight)	Reference(s)
Rat	Oral	~20	[10]
Rat	Oral	55	[10][11]
Rat	Subcutaneous (SC)	~4	
Rat	Intraperitoneal (IP)	~5	
Mouse	Intraperitoneal (IP)	~5	[10]

Table 2: **Tutin** and Related Compounds in Toxic Honey Samples

Compound	Concentration (µg/g or mg/kg)	Reference(s)
Tutin	3.6 ± 0.1	[5]
Hyenanchin (hydroxytutin)	19.3 ± 0.5	[5]
2-(β-D-glucopyranosyl)tutin	4.9 ± 0.4	[5]
2-[6'-(α-D-glucopyranosyl)-β-D-glucopyranosyl]tutin	4.9 ± 0.1	[5]
Tutin (in honey from 2008 outbreak)	~30 to 50	[12]
Tutin (MPI Maximum Residue Level)	0.7	[1][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to **tutin** research.

Tutin Extraction from Honey for LC-MS/MS Analysis (Modified QuEChERS Method)

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food matrices.[\[15\]](#)[\[16\]](#)

Objective: To extract **tutin** and its analogues from a honey matrix for quantitative analysis by LC-MS/MS.

Materials:

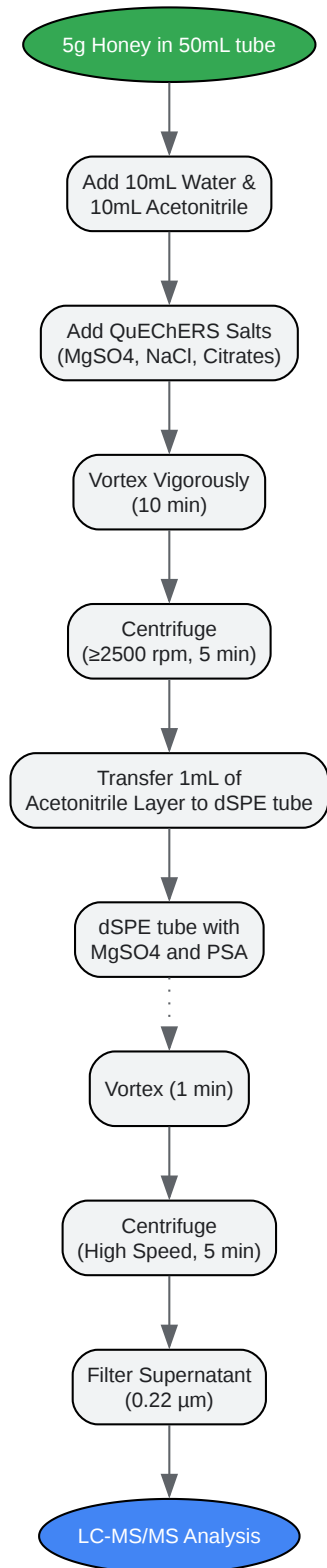
- Honey sample
- LC-MS grade acetonitrile, water, and methanol
- Formic acid
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- 50 mL and 15 mL centrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

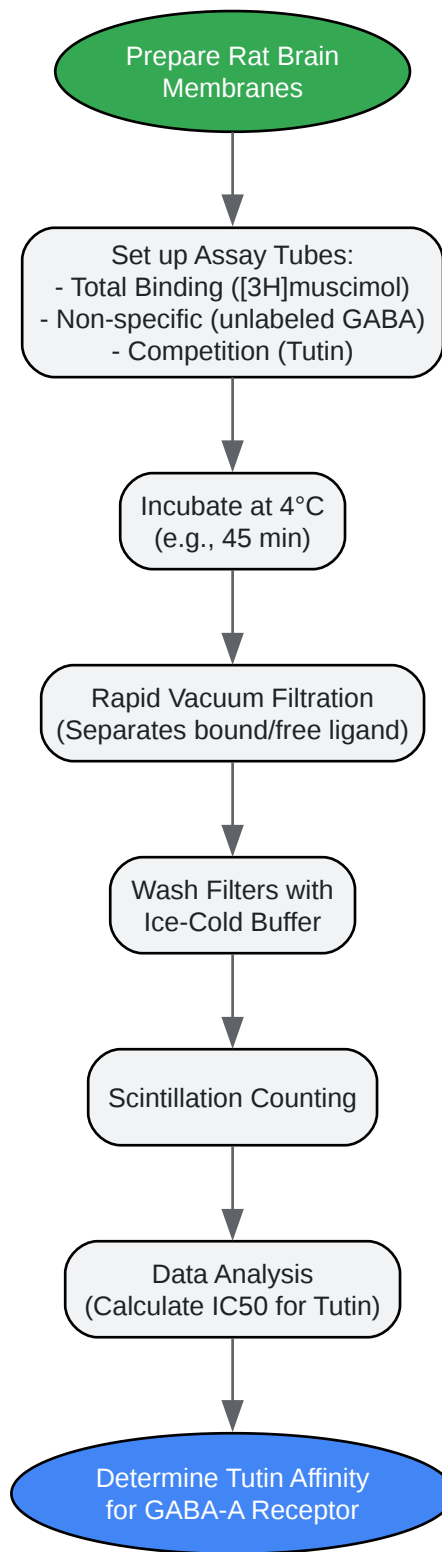
- Weigh 5 ± 0.1 g of honey into a 50 mL centrifuge tube.
- Add 10 mL of water and 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[\[15\]](#)

- Immediately cap and shake vigorously for 10 minutes.
- Centrifuge at ≥ 2500 rpm for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer to a 2 mL dispersive SPE (dSPE) tube containing 150 mg MgSO_4 and 25 mg PSA.
- Vortex for 1 minute and then centrifuge at high speed for 5 minutes.
- Filter the supernatant through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial for LC-MS/MS analysis.

Tutin Extraction from Honey (QuEChERS)



GABA-A Receptor Binding Assay Workflow



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- To cite this document: BenchChem. [Tutin and its Role in Toxic Honey: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205418#tutin-and-its-role-in-toxic-honey]

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